molecular formula C7H5F4NO B13561359 [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

Cat. No.: B13561359
M. Wt: 195.11 g/mol
InChI Key: NYMSHXGRSDBYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol: is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high electronegativity and thermal stability. The presence of fluorine atoms in organic molecules often imparts unique biological activities, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions: [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: Fluorinated pyridines are often explored for their potential biological activities. They can act as enzyme inhibitors, receptor agonists, or antagonists. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the industrial sector, fluorinated pyridines are used in the development of agrochemicals, such as herbicides and insecticides. Their unique properties make them effective in pest control and crop protection .

Mechanism of Action

The mechanism of action of [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • [5-(Trifluoromethyl)pyridin-2-yl]methanol
  • [3-Fluoro-4-(trifluoromethyl)pyridin-2-yl]methanol
  • [6-(Trifluoromethyl)pyridin-2-yl]methanol

Comparison: Compared to other fluorinated pyridines, [6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol has a unique substitution pattern that can influence its chemical reactivity and biological activity. The presence of both fluoro and trifluoromethyl groups in specific positions on the pyridine ring can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

[6-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C7H5F4NO/c8-6-5(7(9,10)11)2-1-4(3-13)12-6/h1-2,13H,3H2

InChI Key

NYMSHXGRSDBYLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CO)F)C(F)(F)F

Origin of Product

United States

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